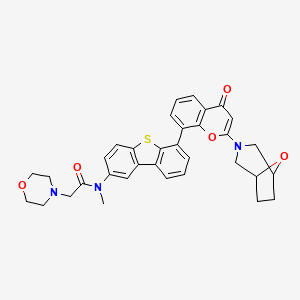

NU5455

Description

Properties

Molecular Formula |

C34H33N3O5S |

|---|---|

Molecular Weight |

595.7 g/mol |

IUPAC Name |

N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide |

InChI |

InChI=1S/C34H33N3O5S/c1-35(31(39)20-36-12-14-40-15-13-36)21-8-11-30-28(16-21)26-6-3-5-25(34(26)43-30)24-4-2-7-27-29(38)17-32(42-33(24)27)37-18-22-9-10-23(19-37)41-22/h2-8,11,16-17,22-23H,9-10,12-15,18-20H2,1H3 |

InChI Key |

NYHCXQIUWIEKQC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC2=C(C=C1)SC3=C2C=CC=C3C4=CC=CC5=C4OC(=CC5=O)N6CC7CCC(C6)O7)C(=O)CN8CCOCC8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NU5455 in DNA Repair

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NU5455 is a potent, selective, and orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the canonical non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2][3] By inhibiting the kinase activity of DNA-PKcs, this compound effectively blocks NHEJ-mediated repair. This action leads to the potentiation of DNA damage induced by radiotherapy and certain chemotherapies, such as topoisomerase II inhibitors.[1][4] Preclinical studies demonstrate that this compound can act as a powerful sensitizer, increasing the efficacy of localized cancer therapies while showing a favorable therapeutic index by minimizing toxicity to normal tissues.[2][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental methodologies related to this compound.

Introduction to DNA Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to chromosomal aberrations, genomic instability, and cell death.[5] Eukaryotic cells have evolved two major pathways to repair DSBs:

-

Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template for repair. HR is predominantly active in the S and G2 phases of the cell cycle.

-

Non-Homologous End Joining (NHEJ): The predominant DSB repair pathway in mammalian cells, active throughout the cell cycle.[3][6] It directly ligates the broken DNA ends, a process that can be error-prone.

Given its central role in DSB repair, the NHEJ pathway is a key target for therapeutic intervention, particularly for sensitizing cancer cells to DNA-damaging agents.[5]

The Role of DNA-PKcs in Non-Homologous End Joining

The canonical NHEJ pathway is initiated by the recognition of a DSB by the Ku70/Ku80 heterodimer. This complex then recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[3][6] The kinase activity of DNA-PKcs is essential for the subsequent steps of repair, which involve the phosphorylation of various downstream targets, including itself (autophosphorylation), to process the DNA ends and recruit the ligation machinery, such as the XRCC4-Ligase IV complex.[5] Inhibition of DNA-PKcs kinase activity effectively stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs.

This compound: A Selective Inhibitor of DNA-PKcs

This compound is a novel, highly selective, and orally active inhibitor of DNA-PKcs.[2] Its development was guided by the need for high selectivity to minimize off-target effects, particularly against related PI3K-like kinases (PIKKs) such as ATM and ATR, and the broader PI3K family, which were common liabilities of earlier generation inhibitors.[5]

Data Presentation: Kinase Selectivity

Quantitative data from in vitro kinase assays demonstrate the high potency and selectivity of this compound for DNA-PKcs.

| Kinase Target | IC50 (nM) | Selectivity Fold vs. DNA-PKcs |

| DNA-PKcs | 8.2 ± 2 | 1 |

| Vps34 | 71.3 | 8.7 |

| PI3Kδ | 276.3 | 33.7 |

| PI3Kα | 1870 | 228 |

| ATM | >10,000 | >1200 |

| ATR | >10,000 | >1200 |

| Table 1: Kinase Selectivity Profile of this compound. Data extracted from Willoughby CE, et al. J Clin Invest. 2020.[2] |

In cellular assays, this compound inhibited radiation-induced DNA-PK autophosphorylation with an IC50 of 168 nM, while not inhibiting PI3K-mediated signaling even at a concentration of 10 µM.[2][5]

Mechanism of Action: Potentiation of DNA-Damaging Agents

The therapeutic strategy for this compound is based on synergistic potentiation. By inhibiting the primary repair pathway for DSBs, this compound sensitizes cancer cells to agents that induce this type of lesion.

-

Induction of Damage: Ionizing radiation (IR) or topoisomerase II inhibitors (e.g., doxorubicin, etoposide) induce a lethal burden of DSBs.

-

Inhibition of Repair: Cancer cells attempt to repair these breaks via NHEJ. This compound blocks the kinase activity of DNA-PKcs, stalling the repair process.

-

Accumulation of Damage: Unrepaired DSBs accumulate, leading to prolonged cell cycle arrest and the persistent formation of DNA damage foci, marked by proteins like γH2AX and 53BP1.[2]

-

Cellular Outcome: The overwhelming level of genomic damage ultimately triggers apoptotic cell death or mitotic catastrophe, leading to reduced clonogenic survival.

Preclinical Efficacy: In Vitro and In Vivo Data

Extensive preclinical studies have validated the efficacy of this compound as a chemo- and radiosensitizer.

Data Presentation: In Vitro Sensitization

This compound significantly enhances the cytotoxicity of radiation and topoisomerase II inhibitors across various human cancer cell lines. The effect is highly dependent on the duration of exposure post-irradiation, with 24-hour treatment eliciting a strong radio-enhancement.[2]

| Cell Line (Cancer Type) | Agent | This compound (1 µM) Treatment | Fold Potentiation (LD80) |

| Huh7 (Hepatocellular) | Doxorubicin | 24 hours | 3.5 |

| SJSA-1 (Osteosarcoma) | Etoposide | 24 hours | 4.1 |

| HCT116 (Colorectal) | Doxorubicin | 24 hours | 3.1 |

| Hep3B (Hepatocellular) | Doxorubicin | 24 hours | 5.1 |

| Table 2: In Vitro Chemosensitization by this compound. Data from Willoughby CE, et al. J Clin Invest. 2020.[2] |

Data Presentation: In Vivo Efficacy

In animal models, orally administered this compound potentiates the effects of localized radiotherapy and chemotherapy. A key finding is the ability of this compound to enhance the therapeutic index, meaning it boosts the anti-tumor effect without a corresponding increase in damage to surrounding normal tissue.[2][6]

| Xenograft Model | Treatment | This compound Dose | Outcome |

| Calu-6 (Lung) | Localized Radiotherapy | 30 mg/kg (oral) | Significant tumor growth delay vs. radiation alone.[2][4] |

| A549 (Lung) | Localized Radiotherapy | 30 mg/kg (oral) | Increased γH2AX/53BP1 foci in tumors but not surrounding skin.[2] |

| Huh7 (Hepatocellular) | Doxorubicin-eluting beads | 30 mg/kg (oral) | Enhanced tumor response without adverse effects.[4] |

| SJSA-1 (Osteosarcoma) | Etoposide (systemic) | 100 mg/kg (oral) | Enhanced anti-tumor effect but with increased toxicity, indicating a narrow therapeutic index with systemic chemotherapy.[7] |

| Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models. |

Notably, studies in hypoxic tumors suggest this compound may be particularly effective in this setting. Chronic hypoxia can impair HR repair, making cancer cells more reliant on NHEJ. Therefore, inhibiting DNA-PKcs with this compound may preferentially sensitize these radioresistant hypoxic cells.[3][6]

Key Experimental Methodologies

The preclinical evaluation of this compound involved several key experimental protocols.

Clonogenic Cell Survival Assay

This assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[8][9]

-

Cell Seeding: A single-cell suspension is prepared, and cells are counted accurately. A specific number of cells are seeded into 6-well plates. The number varies depending on the expected toxicity of the treatment.

-

Treatment: Cells are allowed to attach for several hours. They are then pre-treated with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour) before being exposed to ionizing radiation or a chemotherapeutic agent.

-

Incubation: The compound remains in the media for a defined period (e.g., 24 hours) post-treatment. The media is then replaced with fresh, drug-free media.[4]

-

Colony Formation: Plates are incubated for 9-14 days until visible colonies (defined as ≥50 cells) form.[10]

-

Fixing and Staining: Colonies are fixed with paraformaldehyde or methanol and stained with crystal violet.

-

Quantification: Colonies are counted, and the surviving fraction is calculated relative to untreated controls.

Immunofluorescence Staining of DNA Damage Foci

This method visualizes and quantifies DSBs at the single-cell level by staining for surrogate markers γH2AX and 53BP1.[11][12]

-

Cell Culture & Treatment: Cells are grown on coverslips and treated with radiation and/or this compound.

-

Fixation & Permeabilization: At desired time points (e.g., 5 and 24 hours post-IR), cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 or saponin to allow antibody access.[11][13]

-

Blocking: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for γH2AX (e.g., mouse monoclonal) and 53BP1 (e.g., rabbit polyclonal) overnight at 4°C.[11]

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 555 anti-rabbit).

-

Mounting & Imaging: Nuclei are counterstained with DAPI. Coverslips are mounted onto slides and imaged using a fluorescence microscope. Foci per nucleus are then quantified using imaging software.[14]

Animal Xenograft Studies

These studies assess in vivo efficacy and tolerability.

Conclusion and Future Directions

This compound is a highly selective DNA-PKcs inhibitor that effectively blocks the NHEJ DNA repair pathway. Its mechanism of action makes it a potent sensitizer for radiotherapy and specific chemotherapies. Preclinical data strongly support its potential to enhance the therapeutic index of localized cancer treatments, particularly in settings like hepatocellular carcinoma and for radioresistant hypoxic tumors.[2][3] The robust preclinical package for this compound and similar DNA-PK inhibitors provides a strong rationale for their continued investigation in clinical trials to improve outcomes for patients with solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 14. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

The Cellular Target of NU5455: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NU5455 is a potent and highly selective oral inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4] This enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][5] By inhibiting DNA-PKcs, this compound effectively blocks this repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.[2][6] This targeted action makes this compound a promising agent for enhancing the efficacy of DNA-damaging cancer therapies such as radiotherapy and chemotherapy with topoisomerase II inhibitors.[2][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Metric | Value | Cell Line/System | Reference |

| DNA-PKcs | Cell-free Kinase Assay | IC50 | Not explicitly stated, but high potency implied | SelectScreen Profiling | [2] |

| DNA-PKcs | Cellular Autophosphorylation (Ser2056) | IC50 | 168 nM | MCF7 | [2] |

| PI3K Family Kinases | Cell-free Kinase Assay | IC50 | Significantly higher than for DNA-PKcs, indicating selectivity | SelectScreen Profiling | [2] |

| AKT (PI3K pathway) | Cellular Phosphorylation (Ser473) | Inhibition at 10 µM | No inhibition | MCF7 | [2] |

| Vps34 (Class III PI3K) | Not Specified | Selectivity (DNA-PK vs. Vps34) | 8.7-fold | Not Specified | [6][8] |

Table 2: Cellular Effects of this compound in Combination with DNA Damaging Agents

| Cell Line | Combination Agent | Assay | Metric | Result | Reference |

| MCF7 | 2 Gy Ionizing Radiation (IR) | Clonogenic Survival | Sensitization Enhancement Ratio (SER) | Significant sensitization | [2][3][9][10] |

| MCF7 | 2.5 Gy IR | γH2AX Foci Formation | Integrated Total Nuclear Fluorescence | Enhanced and persistent γH2AX foci | [2][9] |

| Huh7 | Doxorubicin | Clonogenic Survival | LD80 Enhancement | 3.5-fold | [2][7] |

| SJSA-1 | Etoposide | Clonogenic Survival | LD80 Enhancement | 4.1-fold | [2][7] |

| HCT116, Hep3B, Huh7 | Doxorubicin | Clonogenic Survival | LD80 Sensitization | 3.1 to 5.1-fold | [2][7][11] |

| PRKDC-/- | Doxorubicin | Clonogenic Survival | Sensitization | No effect | [2][7][11] |

| Huh7 | Doxorubicin-loaded beads | Cell Density | % Inhibition | ~58% (combination) vs. ~20% (single agents) | [12] |

Table 3: In Vivo Effects of this compound

| Xenograft Model | Combination Treatment | Parameter Measured | Result | Reference |

| Calu-6 (subcutaneous) | 3.3 Gy IR | Tumor Volume | Augmented antitumor effect | [2] |

| Calu-6 (orthotopic) | 10 Gy IR | Tumor Growth (Bioluminescence) | Enhanced antitumor effect | [2][3][11] |

| A549 (subcutaneous) | 10 Gy IR | Tumor Volume | Enhanced antitumor effect | [2] |

| Calu-6 and A549 | 10 Gy IR | γH2AX Foci in Tumors | Significant increase in foci | [2][6] |

| Calu-6 and A549 | 10 Gy IR | γH2AX Foci in Surrounding Skin/Lung | No significant increase | [2] |

| Huh7 (subcutaneous) | Doxorubicin-loaded beads | Tumor Volume | Enhanced antitumor effect | [12] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the DNA-PKcs kinase activity. This disrupts the canonical non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cellular DNA-PKcs Autophosphorylation Assay

-

Objective: To determine the cellular potency of this compound in inhibiting DNA-PKcs activity.

-

Cell Line: MCF7 breast cancer cells.

-

Methodology:

-

Exponentially growing MCF7 cells were treated with a range of concentrations of this compound (e.g., 0.03–10 µM) for 1 hour.

-

To induce DNA double-strand breaks and activate DNA-PKcs, cells were exposed to 10 Gy of ionizing radiation.

-

After a 30-minute incubation period post-irradiation, cells were lysed.

-

Protein extracts were subjected to Western blotting to detect the phosphorylation of DNA-PKcs at Ser2056. Total DNA-PKcs levels were also measured as a loading control.

-

Densitometry was used to quantify the percentage of phospho-DNA-PKcs relative to the total DNA-PKcs.

-

The IC50 value was calculated from the dose-response curve.[2]

-

Clonogenic Survival Assay

-

Objective: To assess the ability of this compound to sensitize cancer cells to radiation or chemotherapy.

-

Cell Lines: MCF7, Huh7, SJSA-1, and others.

-

Methodology:

-

Cells were seeded at a low density to allow for colony formation.

-

Cells were pre-treated with this compound (e.g., 1 µM) or vehicle for 1 hour.

-

For radiosensitization, cells were then irradiated with varying doses of ionizing radiation (e.g., 2 Gy). For chemosensitization, a topoisomerase II inhibitor (e.g., doxorubicin or etoposide) was added.

-

Cells were incubated with the compounds for a specified period (e.g., 24 hours) before the media was replaced with drug-free media.

-

After a period of incubation (typically 10-14 days) to allow for colony growth, the colonies were fixed, stained (e.g., with crystal violet), and counted.

-

The surviving fraction was calculated for each treatment condition, and sensitization enhancement ratios (SER) or LD80 values were determined.[2][7][9][10]

-

Immunofluorescence for γH2AX and 53BP1 Foci

-

Objective: To visualize and quantify DNA double-strand breaks.

-

Cell Lines: MCF7, Calu-6, A549.

-

Methodology:

-

Cells were grown on coverslips and treated with this compound (e.g., 1 µM) for 1 hour, followed by irradiation (e.g., 2.5 Gy).

-

At various time points post-irradiation (e.g., 0-24 hours), cells were fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Cells were incubated with primary antibodies against γH2AX and/or 53BP1, followed by incubation with fluorescently labeled secondary antibodies.

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted on slides and imaged using a fluorescence microscope.

-

The number of fluorescent foci per nucleus was quantified using image analysis software.[2][6]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the efficacy of this compound in combination with radiotherapy or localized chemotherapy in a tumor model.

-

Animal Model: Nude mice bearing subcutaneous or orthotopic tumor xenografts (e.g., Calu-6, A549, Huh7).

-

Methodology:

-

Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment groups.

-

For radiotherapy studies, mice were administered this compound (e.g., 30 mg/kg) or vehicle orally 30 minutes before localized tumor irradiation.

-

For localized chemotherapy, drug-eluting beads (e.g., loaded with doxorubicin) were implanted intratumorally, followed by oral administration of this compound.

-

Tumor growth was monitored over time by measuring tumor volume with calipers or through bioluminescent imaging.

-

Animal body weight and overall health were monitored as indicators of toxicity.

-

At the end of the study, tumors and normal tissues could be harvested for immunohistochemical analysis of biomarkers like γH2AX and phospho-DNA-PKcs.[2][6][8][12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]

- 5. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

NU5455 and the Non-Homologous End Joining Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its interaction with the Non-Homologous End Joining (NHEJ) DNA repair pathway. We will delve into the core mechanism of NHEJ, the specific action of this compound, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

The Non-Homologous End Joining (NHEJ) Pathway

The Non-Homologous End Joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Unlike homologous recombination (HR), NHEJ is active throughout all phases of the cell cycle and does not require a homologous template to ligate broken DNA ends.[1][2] This makes it a rapid but potentially error-prone repair process. The canonical NHEJ pathway involves a series of core protein factors that recognize, process, and ligate the DNA break.

The key steps and components of the canonical NHEJ pathway are:

-

DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends. This ring-shaped complex acts as a scaffold to recruit other NHEJ factors.[1][2][3]

-

Recruitment of DNA-PKcs: The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is recruited to the DNA ends by the Ku heterodimer, forming the active DNA-PK holoenzyme.[2][3]

-

Synapsis and End Processing: The DNA-PK complex helps to bring the two DNA ends together in a process called synapsis.[2] DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the processing of incompatible DNA ends, which may involve nucleases and polymerases.

-

Ligation: The final step involves the recruitment of a complex consisting of XRCC4 (X-ray repair cross-complementing protein 4), DNA Ligase IV, and XLF (XRCC4-like factor), which ligates the processed DNA ends, completing the repair process.[3]

Below is a diagram illustrating the core signaling cascade of the canonical NHEJ pathway.

This compound: A Selective DNA-PKcs Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of the DNA-PKcs.[4] Its primary mechanism of action is the inhibition of the serine/threonine kinase activity of DNA-PKcs, a critical component of the NHEJ pathway.[5] By inhibiting DNA-PKcs, this compound effectively blocks the repair of DNA double-strand breaks via NHEJ, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[5][6]

Quantitative Data: Inhibitory Activity and Selectivity

This compound demonstrates high selectivity for DNA-PKcs over other members of the PI3K kinase family, which is crucial for minimizing off-target effects.[5][7] The table below summarizes the key inhibitory concentrations (IC50) of this compound against various kinases.

| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) | Notes | Reference |

| DNA-PKcs | 8.2 | 168 | Potent inhibition of DNA-PKcs autophosphorylation. | [5][7] |

| PI3Kα | >30-fold higher than DNA-PKcs | Not specified | Demonstrates high selectivity against PI3Kα. | [7] |

| ATM | Not specified | >10,000 | Low activity against ATM. | [5] |

| ATR | Not specified | >10,000 | Low activity against ATR. | [5] |

| mTOR | Not specified | >10,000 | Low activity against mTOR. | [5] |

Mechanism of Action Visualization

The following diagram illustrates how this compound intervenes in the NHEJ pathway to prevent DNA repair.

Effects of this compound on DNA Repair and Cellular Response

Inhibition of DNA-PKcs by this compound leads to a significant reduction in the repair of DNA DSBs. This is particularly impactful when combined with treatments that induce such breaks, like ionizing radiation (IR) or topoisomerase II inhibitors.

Sensitization to DNA-Damaging Agents

This compound has been shown to potentiate the cytotoxic effects of both radiotherapy and chemotherapy in various cancer cell lines. This is often quantified as a "fold potentiation" or "sensitization enhancement ratio" (SER), which measures the degree to which the inhibitor enhances the efficacy of the primary treatment.

| Cell Line | Combination Agent | Fold Potentiation (LD80) | Notes | Reference |

| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 3.5-fold | This compound at 1 µM for 24 hours. | [5][8] |

| SJSA-1 (Osteosarcoma) | Etoposide | 4.1-fold | This compound at 1 µM for 24 hours. | [5][8] |

| HCT116 (Colorectal Cancer) | Doxorubicin | 3.1 to 5.1-fold range | Significant sensitization observed. | [5] |

| Hep3B (Hepatocellular Carcinoma) | Doxorubicin | 3.1 to 5.1-fold range | Significant sensitization observed. | [5] |

Preferential Activity in Hypoxic Tumor Cells

An important finding is that the inhibitory effect of this compound on DNA repair is more pronounced in chronically hypoxic tumor cells compared to nonhypoxic cells.[6][9][10] Chronic hypoxia is known to compromise the homologous recombination (HR) repair pathway, making cancer cells more reliant on NHEJ for survival after DNA damage.[6][10][11] By inhibiting this remaining key repair pathway, this compound creates a state of "contextual synthetic lethality," preferentially sensitizing hypoxic cancer cells to radiation.[6][9] For example, in Calu-6 and A549 xenograft models, the ratio of residual γH2AX foci (a marker for unrepaired DSBs) after radiation was significantly higher in hypoxic cells treated with this compound compared to nonhypoxic cells.[6]

Key Experimental Protocols

The following sections detail the methodologies for cornerstone assays used to evaluate this compound and its effect on the NHEJ pathway.

Plasmid-Based NHEJ Reporter Assay

This assay quantifies the efficiency of NHEJ by measuring the repair of a linearized reporter plasmid in cells. A common approach uses a plasmid containing a disrupted Green Fluorescent Protein (GFP) gene.

Principle: A reporter plasmid (e.g., EJ5-GFP) is designed with a promoter separated from the GFP coding sequence by a stop codon or other sequence, which is flanked by two recognition sites for a specific restriction enzyme (e.g., I-SceI).[12] When the plasmid is co-transfected into cells with an expression vector for the I-SceI endonuclease, DSBs are created. Successful repair of these breaks by the cell's NHEJ machinery results in the excision of the intervening sequence and restoration of a functional GFP gene. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the NHEJ efficiency.

Detailed Protocol:

-

Cell Culture and Transfection: HEK293T cells are seeded in 6-well plates to reach approximately 60% confluency on the day of transfection.[12][13]

-

Plasmid Co-transfection: For each well, transfect cells with a mixture of plasmids, typically including:

-

1 µg of the NHEJ reporter plasmid (e.g., EJ5-GFP).

-

1 µg of the I-SceI expression plasmid (e.g., pCBASceI).

-

A control plasmid expressing a different fluorescent protein (e.g., mCherry) to normalize for transfection efficiency.[12]

-

-

Inhibitor Treatment: Immediately following transfection, treat the cells with the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression, DNA cleavage, repair, and GFP expression.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend for analysis on a flow cytometer.

-

Data Analysis: Quantify the percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells. A decrease in the percentage of GFP-positive cells in this compound-treated samples compared to the vehicle control indicates inhibition of NHEJ.[5]

The workflow for this assay is visualized below.

Immunofluorescence Staining for γH2AX and 53BP1 Foci

This cellular assay is used to visualize and quantify DNA DSBs directly within the nucleus.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139, creating γH2AX. This phosphorylation event spreads over a large chromatin domain flanking the break. Another key repair protein, 53BP1, is also recruited to the sites of DSBs. Using specific antibodies against γH2AX and 53BP1, these proteins can be visualized as distinct nuclear foci via immunofluorescence microscopy. The number of foci per nucleus is a direct measure of the number of DSBs. An increase in the number of residual foci at a specific time point after damage induction in this compound-treated cells indicates impaired DNA repair.[5]

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Calu-6, A549) on coverslips and allow them to adhere. Treat with this compound or vehicle for 1 hour before inducing DNA damage (e.g., 10 Gy of ionizing radiation).[5]

-

Post-Damage Incubation: Return cells to the incubator for a defined period (e.g., 5 or 24 hours) to allow for DNA repair.[5][6]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding using a solution like 5% BSA in PBS.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies targeting γH2AX and/or 53BP1.

-

Secondary Antibody Incubation: After washing, incubate with fluorescently-labeled secondary antibodies that recognize the primary antibodies. Nuclei are counterstained with DAPI or Hoechst.

-

Microscopy and Quantification: Mount the coverslips onto slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX or 53BP1 foci per nucleus using automated image analysis software.[6]

Conclusion

This compound is a highly selective and potent inhibitor of DNA-PKcs, a master regulator of the Non-Homologous End Joining pathway. By disrupting this critical DNA repair mechanism, this compound effectively sensitizes cancer cells to DNA-damaging therapies such as radiation and topoisomerase inhibitors. Its preferential activity in hypoxic tumor environments presents a promising strategy for targeting a traditionally resistant component of solid tumors. The experimental protocols detailed herein provide a robust framework for further investigation into this compound and other NHEJ inhibitors, facilitating continued research and development in the field of DNA damage response and targeted cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]

- 3. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 13. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]

The Guardian of the Genome: A Technical Guide to DNA-PKcs and its Inhibition by NU5455

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and the potent, selective inhibitor NU5455. We will delve into the critical role of DNA-PKcs in cellular processes, particularly DNA repair, and examine how its inhibition by this compound presents a promising strategy in cancer therapy. This document offers a comprehensive overview of the signaling pathways, quantitative data on inhibitor activity, and detailed experimental protocols for the study of DNA-PKcs and this compound.

The Biological Functions of DNA-PKcs: A Master Regulator of DNA Double-Strand Break Repair

The DNA-dependent protein kinase catalytic subunit, or DNA-PKcs, is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4]

1.1. The Non-Homologous End Joining (NHEJ) Pathway:

DNA-PKcs is a central player in the NHEJ pathway, which is active throughout the cell cycle and is responsible for repairing the majority of DSBs.[5][6] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs.[1][4][5] The activated DNA-PKcs, in turn, phosphorylates a number of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends.[1][5][7] This process is crucial for preventing chromosomal aberrations, translocations, and cell death that can result from unrepaired DSBs.[3]

1.2. V(D)J Recombination:

Beyond its role in general DNA repair, DNA-PKcs is essential for V(D)J recombination, a specialized process of somatic recombination that occurs in developing B and T lymphocytes.[1][8] This process, which generates the vast diversity of antigen receptors required for a robust adaptive immune system, relies on the NHEJ machinery to repair the programmed DSBs created during gene rearrangement.[1][8]

1.3. Role in Cancer:

Given its central role in DNA repair, it is not surprising that DNA-PKcs is frequently implicated in cancer. Elevated expression and activity of DNA-PKcs have been observed in a variety of tumors and are often associated with resistance to radiotherapy and DNA-damaging chemotherapies.[2][9][10] By efficiently repairing the DNA damage induced by these treatments, cancer cells with high levels of DNA-PKcs can survive and continue to proliferate.[9][10] Furthermore, DNA-PKcs has been shown to be involved in other cellular processes that contribute to tumor progression, including the regulation of transcription and cell signaling pathways.[6][9][10][11]

This compound: A Potent and Selective Inhibitor of DNA-PKcs

This compound is a potent, selective, and orally active small molecule inhibitor of DNA-PKcs.[12][13][14] Its ability to specifically target DNA-PKcs makes it a valuable tool for studying the biological functions of this kinase and a promising candidate for cancer therapy.

2.1. Mechanism of Action:

This compound acts as an ATP-competitive inhibitor of the DNA-PKcs kinase activity.[2] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the NHEJ pathway.[2] This inhibition of DNA repair sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and certain chemotherapeutic drugs.[12][15][16]

2.2. Preclinical Efficacy:

Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of radiotherapy and chemotherapy in various cancer models.[15][16][17] When combined with these treatments, this compound has been shown to increase tumor cell death and delay tumor growth.[15][16][17] Importantly, this compound has been shown to potentiate the effects of localized therapies without significantly increasing toxicity to normal tissues, suggesting a favorable therapeutic window.[15][16][17]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound Against DNA-PK and Other PI3K Family Kinases

| Kinase | IC50 (nM) |

| DNA-PKcs | 8.2[1] |

| PI3Kα | >10,000 |

| PI3Kβ | >10,000 |

| PI3Kγ | >10,000 |

| PI3Kδ | 277 |

| ATM | >10,000 |

| ATR | >10,000 |

| Vps34 | 71 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| Radiation-induced DNA-PKcs autophosphorylation (pS2056) | MCF7 | 168[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DNA-PKcs and its inhibitors.

4.1. In Vitro DNA-PK Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified DNA-PKcs in a cell-free system.

-

Reagents:

-

Purified human DNA-PKcs enzyme

-

Biotinylated peptide substrate (e.g., derived from p53)

-

Linear double-stranded DNA (activator)

-

Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP

-

This compound or other inhibitors

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the DNA-PK enzyme, biotinylated peptide substrate, and linear dsDNA.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Detect the amount of ADP produced using a luminescent-based assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

4.2. Clonogenic Survival Assay

This assay assesses the ability of a compound to sensitize cells to the cytotoxic effects of ionizing radiation by measuring their long-term ability to form colonies.

-

Reagents:

-

Cancer cell line of interest (e.g., MCF7, A549)

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Source of ionizing radiation

-

-

Procedure:

-

Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle for 1 hour prior to irradiation.

-

Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubate the cells for an additional 24 hours in the presence of the inhibitor.

-

Replace the medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, or until visible colonies have formed.

-

Fix the colonies with methanol and stain with Crystal Violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control.

-

4.3. Immunofluorescence for γH2AX and 53BP1 Foci Formation

This assay visualizes and quantifies the formation of DNA double-strand breaks and their repair by staining for the surrogate markers γH2AX and 53BP1.

-

Reagents:

-

Cells grown on coverslips

-

This compound

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibodies (mouse anti-γH2AX, rabbit anti-53BP1)

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

-

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat cells with this compound or vehicle for 1 hour prior to inducing DNA damage.

-

Induce DNA damage and incubate for the desired time points (e.g., 1, 4, 24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.

-

4.4. NHEJ Reporter Assay

This assay measures the efficiency of the NHEJ pathway by using a reporter system, often based on the reconstitution of a fluorescent protein.

-

Reagents:

-

HEK293T or other suitable cell line

-

NHEJ reporter plasmid (e.g., EJ5-GFP)

-

I-SceI expression plasmid (to induce a site-specific DSB)

-

Transfection reagent

-

Flow cytometer

-

-

Procedure:

-

Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid.

-

Treat the cells with this compound or vehicle control.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and reporter protein expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.

Caption: Mechanism of action of this compound as a DNA-PKcs inhibitor.

Caption: A typical experimental workflow for a clonogenic survival assay.

References

- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DNA repair assay using HR-RFP and NHEJ-GFP reporter cells [bio-protocol.org]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]

- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

- 9. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]

- 10. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-PK Kinase Enzyme System Application Note [promega.com]

- 12. In vitro DNA-PKcs kinase assay [bio-protocol.org]

- 13. promega.com [promega.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 17. researchgate.net [researchgate.net]

NU5455 as a Radiosensitizer in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NU5455, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its role as a radiosensitizer in cancer therapy. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the evaluation of this compound's radiosensitizing effects. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute further investigations into the therapeutic potential of DNA-PKcs inhibition in combination with radiotherapy.

Introduction

Ionizing radiation (IR) is a cornerstone of cancer treatment, inducing cell death primarily through the generation of DNA double-strand breaks (DSBs).[1] A major determinant of tumor cell resistance to radiotherapy is the efficient repair of these DSBs.[2] The non-homologous end joining (NHEJ) pathway is the predominant mechanism for repairing radiation-induced DSBs in mammalian cells and is critically dependent on the activity of the DNA-dependent protein kinase (DNA-PK).[1][3]

This compound is a novel, orally bioavailable, and highly selective inhibitor of DNA-PKcs.[4] By targeting this key enzyme in the NHEJ pathway, this compound prevents the repair of radiation-induced DNA damage, leading to the accumulation of lethal DSBs and enhancing the cytotoxic effects of radiation in cancer cells.[4] This targeted approach offers the potential to increase the therapeutic index of radiotherapy, improving tumor control while potentially minimizing toxicity to surrounding normal tissues.[4][5]

Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)

The radiosensitizing effect of this compound is a direct consequence of its inhibition of DNA-PKcs, a pivotal component of the NHEJ pathway.[6] The process is initiated when a DNA double-strand break occurs. The Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends, recruiting the DNA-PKcs to form the active DNA-PK holoenzyme.[1] DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken ends.[1] this compound, by inhibiting the kinase activity of DNA-PKcs, stalls this repair process, leading to persistent DNA damage, genomic instability, and ultimately, cell death, particularly in the context of radiation-induced damage.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound as a radiosensitizer.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| DNA-PKcs IC50 (in vitro kinase assay) | - | 8.2 ± 2 nM | [4] |

| DNA-PKcs IC50 (cellular) | MCF7 | 168 nM | [4][7] |

| Sensitization Enhancement Ratio (SER) at 2Gy | MCF7 | 11.5-fold (at 1 µM) | [4] |

| MCF7 | 38-fold (at 3 µM) | [4] | |

| LD80 Fold Potentiation (1 µM this compound) | A549 (Lung) | 1.6-fold | [4] |

| Calu-6 (Lung) | 2.5-fold | [4] | |

| HCT116 (Colorectal) | 2.1-fold | [4] | |

| LoVo (Colorectal) | 2.0-fold | [4] | |

| SJSA-1 (Osteosarcoma) | 1.9-fold | [4] | |

| U251 (Glioblastoma) | 1.8-fold | [4] | |

| Hep3B (Hepatocellular) | 1.7-fold | [4] | |

| HepG2 (Hepatocellular) | 1.8-fold | [4] | |

| Huh7 (Hepatocellular) | 2.0-fold | [4] |

Table 2: In Vivo Radiosensitization by this compound

| Xenograft Model | Treatment | Endpoint | Result | Reference |

| Calu-6 (subcutaneous) | 30 mg/kg this compound + 3.3 Gy IR | Tumor Growth | Significant delay vs. IR alone | [4] |

| A549 (subcutaneous) | 30 mg/kg this compound + 10 Gy IR | Tumor Growth | Significant delay vs. IR alone | [4] |

| Calu-6 (orthotopic) | 30 mg/kg this compound + 10 Gy IR | Tumor Growth (bioluminescence) | Significant delay vs. IR alone | [4] |

| Calu-6 (subcutaneous) | 30 mg/kg this compound + 4x5 Gy IR | Time to double tumor volume | Increased vs. IR alone | [4] |

Table 3: Pharmacodynamic Markers

| Assay | Cell Line / Model | Treatment | Time Point | Observation | Reference |

| γH2AX / 53BP1 Foci | Calu-6 & A549 cells | 5 µM this compound + 10 Gy IR | 5 hours | Significant increase in co-localized foci | [4] |

| γH2AX Foci | Calu-6 tumors | 30 mg/kg this compound + 3.3 Gy IR | 5 & 24 hours | Sustained elevation of foci | [4] |

| γH2AX Foci | A549 tumors | 30 mg/kg this compound + 10 Gy IR | 24 hours | Significant increase in foci | [4] |

| γH2AX Foci (Hypoxic cells) | Calu-6 & A549 tumors | 30 mg/kg this compound + 10 Gy IR | 24 hours | More pronounced increase in foci vs. non-hypoxic cells | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Radiosensitization: Clonogenic Survival Assay

This protocol is designed to assess the ability of this compound to sensitize cancer cells to ionizing radiation by measuring long-term cell survival.

Materials:

-

Cancer cell line of interest (e.g., A549, Calu-6, MCF7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well plates

-

X-ray irradiator

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells into 6-well plates at densities determined empirically for each cell line to yield 50-150 colonies per well for the non-irradiated control. Allow cells to attach overnight.

-

Drug Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour before irradiation.[4]

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy) using a calibrated X-ray source.

-

Post-Irradiation Incubation: Continue to incubate the cells in the presence of this compound or vehicle for 24 hours post-irradiation.[4]

-

Re-seeding: After 24 hours, wash the cells with PBS, trypsinize, and re-seed into fresh 6-well plates containing drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days, or until colonies are of a sufficient size (≥50 cells).

-

Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The Sensitization Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., LD80) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.[5]

In Vivo Radiosensitization: Subcutaneous Xenograft Model

This protocol outlines the procedure for evaluating the radiosensitizing effects of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Cancer cells (e.g., Calu-6, A549)

-

Matrigel (optional)

-

This compound formulation for oral gavage (e.g., in NMP: 30% Encapsin: PEG400)[8]

-

Vehicle control

-

Calipers

-

X-ray irradiator with appropriate shielding

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[9]

-

Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-200 mm³. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²). Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).[8][9]

-

Treatment Administration:

-

Monitoring: Monitor tumor volume and mouse body weight 2-3 times per week.

-

Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size. The primary endpoint is typically tumor growth delay, defined as the time for tumors in each group to reach a specific volume (e.g., 4 times the initial volume).[4]

Pharmacodynamic Analysis: γ-H2AX Foci Immunofluorescence

This protocol is for quantifying DNA double-strand breaks in cells or tumor tissue following treatment with this compound and radiation.

Materials:

-

Treated cells on coverslips or formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

For Cells: Fix cells grown on coverslips with 4% paraformaldehyde for 30 minutes.[1]

-

For Tissues: Dewax and rehydrate FFPE tumor sections.

-

-

Permeabilization: Incubate samples in permeabilization buffer for 30 minutes at room temperature.[1]

-

Blocking: Block non-specific antibody binding by incubating in blocking buffer for 30 minutes.[1]

-

Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (e.g., 1:200 dilution) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash samples with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.[6]

-

Mounting: Wash samples and mount with a DAPI-containing mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[1][6] At least 50-100 nuclei should be analyzed per treatment group.[4]

Conclusion

This compound is a potent and selective DNA-PKcs inhibitor that effectively radiosensitizes a broad range of cancer cell lines in vitro and in vivo.[4] Its mechanism of action, centered on the inhibition of the NHEJ DNA repair pathway, provides a strong rationale for its clinical development in combination with radiotherapy. The data presented in this guide highlight the significant potential of this compound to enhance the efficacy of radiation treatment. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further explore and validate the therapeutic utility of this compound and other DNA-PKcs inhibitors in oncology. Further investigation, particularly focusing on predictive biomarkers of response and optimal combination strategies, is warranted to translate these promising preclinical findings into clinical benefit for cancer patients.[4]

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor Radiosensitivity Study [bio-protocol.org]

- 4. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

NU5455 as a Chemosensitizer for Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a multitude of cancers. However, its efficacy is frequently hampered by the development of drug resistance and significant dose-limiting toxicities. A promising strategy to overcome these limitations is the use of chemosensitizers, agents that enhance the cytotoxic effects of conventional chemotherapeutics. This technical guide provides an in-depth overview of NU5455, a selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and its role as a chemosensitizer for doxorubicin. By targeting a key component of the DNA double-strand break repair machinery, this compound potentiates the DNA-damaging effects of doxorubicin, offering a potential avenue to improve therapeutic outcomes. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to Doxorubicin and the Challenge of Chemoresistance

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions lead to the formation of DNA double-strand breaks (DSBs), which, if left unrepaired, trigger cell cycle arrest and apoptosis.[1] However, cancer cells can develop resistance to doxorubicin through various mechanisms, including:

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps doxorubicin out of the cell.

-

Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the non-homologous end joining (NHEJ) pathway, allows cancer cells to efficiently repair doxorubicin-induced DSBs.

-

Alterations in drug targets: Mutations or altered expression of topoisomerase II can reduce its sensitivity to doxorubicin.

-

Evasion of apoptosis: Dysregulation of apoptotic signaling pathways can render cancer cells resistant to cell death signals.

This compound: A Selective DNA-PKcs Inhibitor

This compound is a potent and selective small molecule inhibitor of DNA-PKcs, a key enzyme in the NHEJ pathway for repairing DNA DSBs.[2] The synthesis of this compound is detailed in patent WO 2010/136778.[3][4] By inhibiting DNA-PKcs, this compound prevents the ligation of DSBs, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxicity of DNA-damaging agents like doxorubicin.

Mechanism of Action: Synergistic Cytotoxicity

The combination of doxorubicin and this compound results in a synergistic antitumor effect. The proposed mechanism is a two-pronged attack on cancer cells:

-

Doxorubicin-induced DNA Damage: Doxorubicin induces DSBs, a highly lethal form of DNA damage.

-

This compound-mediated Inhibition of DNA Repair: this compound blocks the primary pathway for repairing these DSBs (NHEJ) by inhibiting DNA-PKcs.

This leads to a significant increase in unrepaired DNA damage, triggering robust activation of cell cycle checkpoints and apoptotic pathways, ultimately leading to enhanced cancer cell death.

Caption: Synergistic mechanism of Doxorubicin and this compound.

Quantitative Data Summary

Preclinical studies have demonstrated the potent chemosensitizing effect of this compound in combination with doxorubicin across various cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Chemosensitization of Doxorubicin by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Fold Enhancement of Doxorubicin Cytotoxicity (LD80) | Reference |

| Huh7 | Hepatocellular Carcinoma | 1 | 3.5 | [3][5] |

| SJSA-1 | Osteosarcoma | 1 | 3.5 | [5] |

| HCT116 | Colorectal Cancer | 1 | 3.1 - 5.1 | [3][5] |

| Hep3B | Hepatocellular Carcinoma | 1 | 3.1 - 5.1 | [5] |

| PRKDC-/- | - | 1 | No effect | [5] |

LD80: Lethal dose required to kill 80% of the cell population.

Table 2: In Vivo Antitumor Efficacy of this compound and Doxorubicin Combination

| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Notable Observations | Reference |

| Huh7 Xenograft (Hepatocellular Carcinoma) | This compound + Doxorubicin-eluting beads | Significantly enhanced vs. monotherapy | No increased systemic toxicity observed. | [3] |

| SJSA-1 Xenograft (Osteosarcoma) | This compound (100 mg/kg) + Etoposide (parenteral) | Potentiated antitumor activity | Increased systemic toxicity (weight loss) observed, suggesting a narrow therapeutic index with systemic chemotherapy. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound as a doxorubicin chemosensitizer.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control.

-

Treatment: The following day, treat the cells with varying concentrations of doxorubicin, with or without a fixed concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: After 24 hours of treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the doxorubicin concentration to generate survival curves.

γH2AX Foci Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks. γH2AX is a phosphorylated form of the histone H2AX, which rapidly accumulates at sites of DSBs.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with doxorubicin +/- this compound for the desired time.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Western Blotting for DNA-PKcs Phosphorylation

This technique is used to detect the phosphorylation status of DNA-PKcs, which is an indicator of its activation in response to DNA damage.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with doxorubicin +/- this compound.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., anti-phospho-DNA-PKcs Ser2056) overnight at 4°C.

-

As a loading control, also probe for total DNA-PKcs and a housekeeping protein like β-actin or GAPDH on the same or a parallel blot.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs and the loading control.

Signaling Pathways and Visualizations

The interplay between doxorubicin, this compound, and the cellular DNA damage response is complex. The following diagrams illustrate these key pathways.

Doxorubicin-Induced DNA Damage and the NHEJ Repair Pathway

Caption: The Non-Homologous End Joining (NHEJ) pathway.

Inhibition of NHEJ by this compound Leading to Chemosensitization

Caption: this compound-mediated chemosensitization to Doxorubicin.

Conclusion and Future Directions

This compound has demonstrated significant potential as a chemosensitizer for doxorubicin in preclinical models. By targeting the DNA-PKcs-mediated NHEJ repair pathway, this compound effectively enhances the cytotoxicity of doxorubicin in cancer cells. The in vitro and in vivo data presented in this guide provide a strong rationale for further investigation.

Future research should focus on:

-

Optimizing dosing and scheduling: Determining the optimal dose and administration schedule of this compound in combination with doxorubicin to maximize efficacy while minimizing toxicity is crucial. The narrow therapeutic index observed with systemic administration warrants careful consideration.

-

Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy is a key translational step. High DNA-PKcs expression in tumors could be a potential selection criterion.

-

Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of the this compound-doxorubicin combination in cancer patients.

-

Exploring other combinations: Investigating the potential of this compound to sensitize tumors to other DNA-damaging agents and radiotherapy is a promising area for future research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of NU5455: A Technical Guide to a Potent and Selective DNA-PKcs Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU5455 is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers in oncology, radiation biology, and drug development, detailing the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols. The information presented herein is synthesized from peer-reviewed scientific literature and patent filings.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Mammalian cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). In many cancer cells, there is a greater reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.

The DNA-dependent protein kinase (DNA-PK) is a critical component of the NHEJ pathway. It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates a number of downstream targets to facilitate the ligation of the broken DNA ends.

Inhibition of DNA-PKcs has emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. By blocking the primary repair pathway for DSBs in many cancer cells, DNA-PK inhibitors can lead to an accumulation of lethal DNA damage, selectively enhancing tumor cell killing. This compound has been identified as a highly selective and orally active inhibitor of DNA-PKcs, demonstrating significant potential in preclinical cancer models.

Discovery and Structure-Activity Relationship (SAR)

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the kinase activity of DNA-PKcs. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway. This inhibition of DNA repair leads to the persistence of DNA double-strand breaks induced by genotoxic agents.

The proposed signaling pathway for DNA-PKcs in NHEJ and the point of intervention by this compound are illustrated in the following diagram.

References

The Impact of NU5455 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU5455 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. While extensively studied as a sensitizing agent for radiotherapy and chemotherapy, its direct impact on cell cycle progression as a monotherapy is less characterized. This technical guide synthesizes the available data on this compound's influence on the cell cycle, provides detailed experimental protocols for its study, and illustrates the underlying signaling pathways. The primary role of this compound appears to be the potentiation of cell cycle arrest and cytotoxicity induced by DNA-damaging agents, rather than inducing a significant cell cycle block on its own.

Core Mechanism of Action: DNA-PK Inhibition

This compound functions as an ATP-competitive inhibitor of DNA-PKcs.[1] DNA-PK is a critical component of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to the accumulation of genomic damage.

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the DNA-PK mediated DNA repair pathway.

Impact of this compound on Cell Cycle Progression

Direct evidence for this compound as a single agent causing significant cell cycle arrest is limited. The predominant body of research indicates that its primary effect on the cell cycle is observed in combination with DNA-damaging agents like ionizing radiation or chemotherapy. In these settings, this compound potentiates the G2/M checkpoint arrest typically induced by DNA damage. This is a logical consequence of its mechanism; by preventing DNA repair, cells are unable to resolve the damage and therefore cannot progress through the G2/M checkpoint into mitosis.

One study indirectly showed the cell cycle distribution of MCF7 cells under conditions that influence sensitivity to this compound in combination with radiation. Confluent, non-proliferating cells exhibited a significantly higher G0/G1 population compared to exponentially growing cells.[2]

Quantitative Data on Cell Cycle Distribution

The following table summarizes the available data on the cell cycle distribution of MCF7 cells under different growth conditions, which impacts their response to treatments involving this compound.

| Cell Line | Condition | % G0/G1 | % S Phase | % G2/M | Reference |

| MCF7 | Exponential Growth | 29.1 ± 4.9 | 42.0 ± 3.6 | Not Reported | [2] |

| MCF7 | Confluent | 77.8 ± 2.9 | 6.6 ± 2.3 | Not Reported | [2] |

Data for this compound monotherapy is not available in the reviewed literature. The table reflects baseline cell cycle distribution in an experimental context relevant to this compound's action.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is a standard method to assess the distribution of a cell population in the different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

Count the cells to ensure an adequate number for analysis (typically 1-2 x 10^6 cells per sample).

-

-

Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-